
N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide" is a chemical entity that can be associated with a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with acetamide groups and various substitutions on the phenyl ring or the nitrogen-containing heterocycle have been synthesized and studied for their biological properties, such as opioid agonistic effects , anticancer activities , and antimicrobial properties .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the acylation of an amine with an appropriate acid chloride or anhydride. For instance, compounds with similar structures have been synthesized by reacting substituted anilines with chloroacetyl chloride or other acylating agents, followed by further functionalization . The choice of substituents and the conditions used in the synthesis can significantly affect the yield and purity of the final product. The synthesis process often requires careful optimization to achieve the desired selectivity and potency of the biological activity .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group attached to a phenyl ring or a heterocyclic moiety. The structure can be confirmed and analyzed using various spectroscopic techniques such as NMR, IR, and X-ray diffraction . The presence of substituents on the phenyl ring or the nitrogen-containing heterocycle can influence the electronic distribution and steric hindrance, which in turn can affect the biological activity of the compound .
Chemical Reactions Analysis
Acetamide derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. These reactions can include further acylation, substitution, and cyclization reactions to form heterocyclic compounds . The reactivity of the cyano group and the amide moiety can be exploited to synthesize polyfunctionalized heterocyclic compounds, which are of interest in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. Computational studies, including density functional theory (DFT) calculations, can provide insights into the thermodynamic stability, vibrational characteristics, and electronic properties of these compounds . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Scientific Research Applications
Radiolabeling and PET Imaging Studies
N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide derivatives have been explored for their potential in neuroimaging. For instance, a study by Prabhakaran et al. (2006) synthesized a compound (AC90179) related to this compound and labeled it with [11C] for positron emission tomography (PET) imaging. Although the compound showed rapid blood-brain barrier penetration, it lacked tracer retention or specific binding for imaging 5-HT2A receptors (Prabhakaran et al., 2006).
Synthesis of Derivatives for Biological Evaluation
The synthesis and biological evaluation of derivatives of this compound have been a focus in medicinal chemistry. For instance, Yang Jing (2010) designed and synthesized novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives, illustrating the versatility of the core structure in creating new compounds with potential biological activities (Yang Jing, 2010).
Anticancer Activity Studies
Derivatives of this compound have also been studied for their anticancer properties. Evren et al. (2019) synthesized new derivatives and evaluated their anticancer activity, highlighting the compound's potential in cancer research (Evren et al., 2019).
Development of Antimalarial Agents
The structure has been explored in the development of antimalarial agents. Werbel et al. (1986) conducted a study on a series of related compounds, finding a correlation between their molecular structure and antimalarial potency, which demonstrates the potential of this compound derivatives in developing new antimalarial drugs (Werbel et al., 1986).
Antioxidant and Anti-inflammatory Studies
Derivatives of this compound have been studied for their potential antioxidant and anti-inflammatory effects. Nayak et al. (2014) synthesized a compound with significant DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (Nayak et al., 2014).
Coordination Complexes and Antioxidant Activity
Studies have also been conducted on coordination complexes constructed from pyrazole-acetamide derivatives of this compound. Chkirate et al. (2019) synthesized and characterized such complexes, demonstrating significant in vitro antioxidant activity (Chkirate et al., 2019).
properties
IUPAC Name |
N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-6-8-18(9-7-12)11-15(19)17-14-5-3-2-4-13(14)10-16/h2-5,12H,6-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXFOHIFPAMWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)
![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3010412.png)
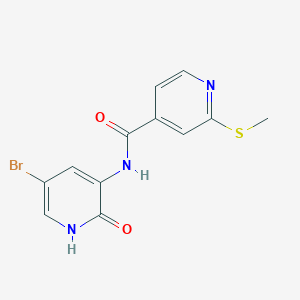
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)
![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)
![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)
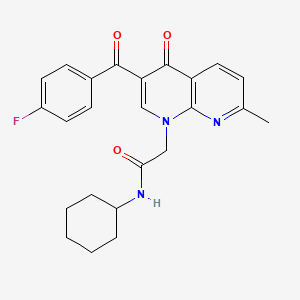
![5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one](/img/structure/B3010422.png)
![tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3010423.png)
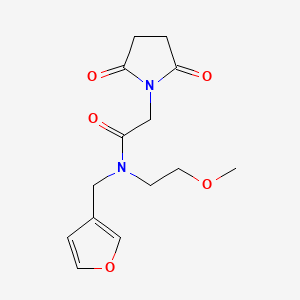
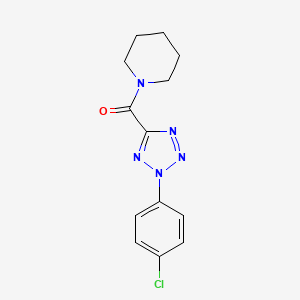
![N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3010428.png)
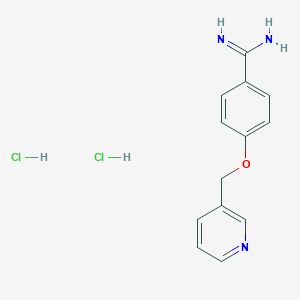
![N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3010432.png)